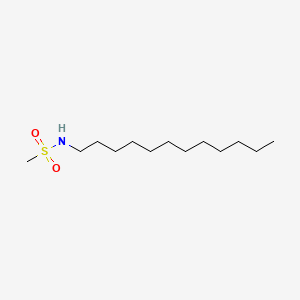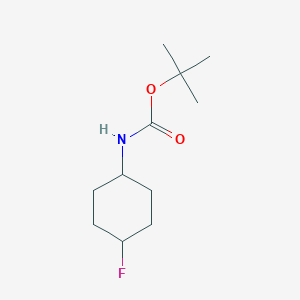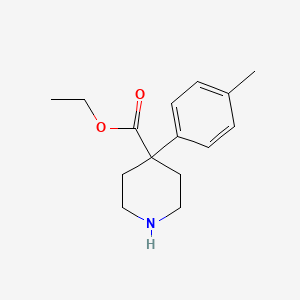
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a methylphenyl group, which is a benzene ring substituted with a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate typically involves the esterification of 4-(4-Methylphenyl)-4-piperidinecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-(4-Methylphenyl)-4-piperidinecarboxylic acid+EthanolAcid Catalyst4-(4-Methylphenyl)-4-piperidinecarboxylic acid ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production efficiency.
化学反应分析
Types of Reactions
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 4-(4-Methylphenyl)-4-piperidinecarboxylic acid and ethanol.
Reduction: 4-(4-Methylphenyl)-4-piperidinecarbinol.
Substitution: Products depend on the nucleophile used.
科学研究应用
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 4-(4-Methylphenyl)-4-piperidinecarboxylic acid methyl ester
- 4-(4-Methylphenyl)-4-piperidinecarboxylic acid propyl ester
- 4-(4-Methylphenyl)-4-piperidinecarboxylic acid butyl ester
Uniqueness
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate is unique due to its specific ester group, which can influence its reactivity and physical properties. The ethyl ester may offer a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
属性
CAS 编号 |
227470-66-8 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC 名称 |
ethyl 4-(4-methylphenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-3-18-14(17)15(8-10-16-11-9-15)13-6-4-12(2)5-7-13/h4-7,16H,3,8-11H2,1-2H3 |
InChI 键 |
GGSZKEXXUCZYNH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCNCC1)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


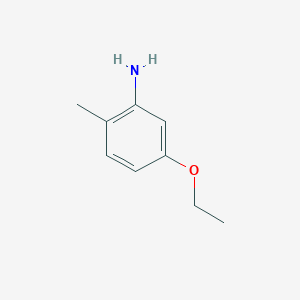
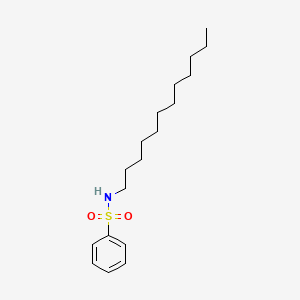
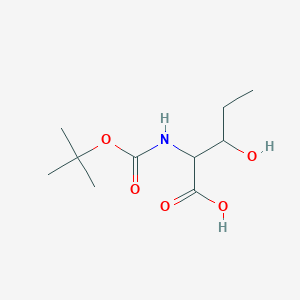
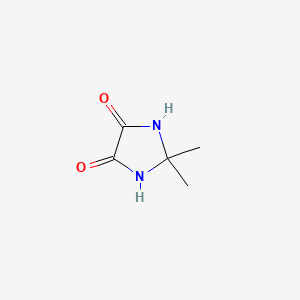
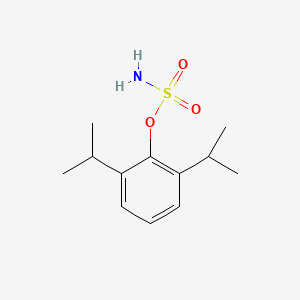
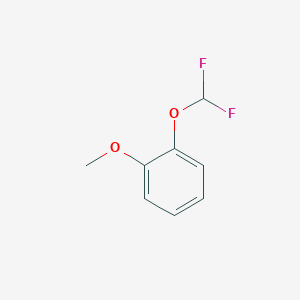
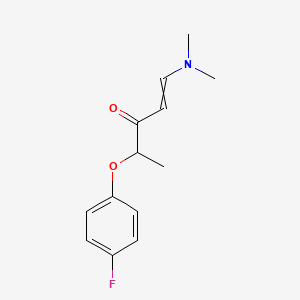
![5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide](/img/structure/B8763966.png)
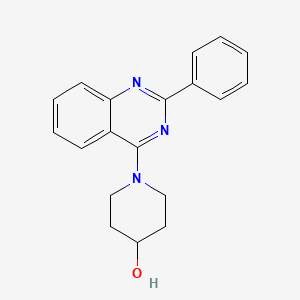
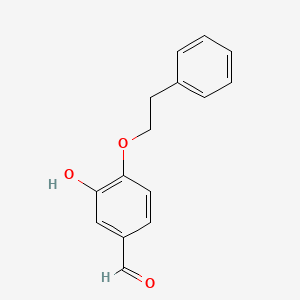
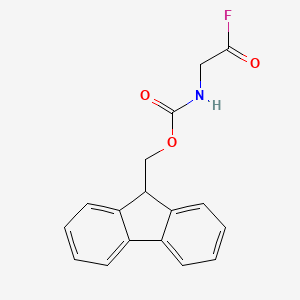
![2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B8763996.png)
